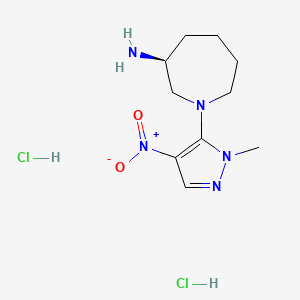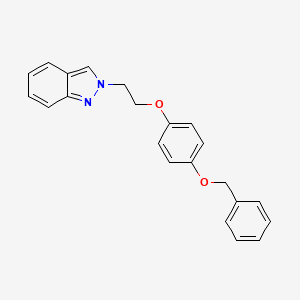
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole is an organic compound that features a complex structure with both indazole and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromoethylamine to form 2-(4-(benzyloxy)phenoxy)ethylamine. This intermediate is then cyclized with hydrazine to yield the indazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Benzyloxy)phenoxy)ethylamine
- 4-(Benzyloxy)phenol
- 2-(4-(Benzyloxy)phenoxy)acetic acid
Uniqueness
2-(2-(4-(Benzyloxy)phenoxy)ethyl)-2H-indazole is unique due to its combination of indazole and phenoxy groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
88670-79-5 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]indazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)17-26-21-12-10-20(11-13-21)25-15-14-24-16-19-8-4-5-9-22(19)23-24/h1-13,16H,14-15,17H2 |
InChI-Schlüssel |
TXDQFTBWFFCADB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)

![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
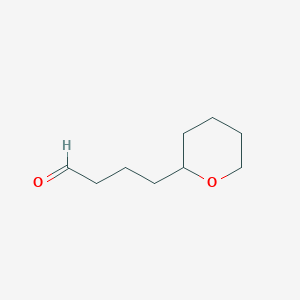
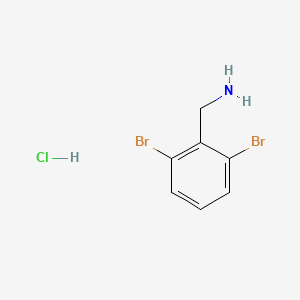


![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
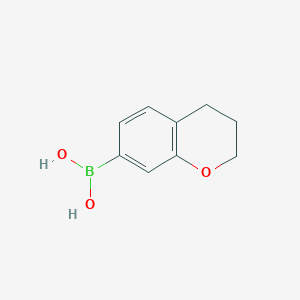
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

